molecular formula C8H9ClN2O3S B084824 2-chloro-N-(4-sulfamoylphenyl)acetamide CAS No. 14949-01-0

2-chloro-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B084824
CAS No.: 14949-01-0
M. Wt: 248.69 g/mol
InChI Key: WBDDNKFSVVIFOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-sulfamoylphenyl)acetamide typically involves the reaction of sulfanilamide with chloroacetyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in acetone at room temperature or under reflux conditions . The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-(4-sulfamoylphenyl)acetamide
  • 2-chloro-N-(4-aminophenyl)acetamide
  • N-(4-sulfamoylphenyl)-2-chloroacetamide

Uniqueness

2-chloro-N-(4-sulfamoylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CA IX over other carbonic anhydrase isoforms makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-chloro-N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3S/c9-5-8(12)11-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDDNKFSVVIFOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326235
Record name 2-chloro-N-(4-sulfamoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14949-01-0
Record name N-[4-(Aminosulfonyl)phenyl]-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14949-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 525660
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Record name 14949-01-0
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Record name 2-chloro-N-(4-sulfamoylphenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4'-sulfamoylacetanilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2-chloro-N-(4-sulfamoylphenyl)acetamide?

A1: this compound, with the molecular formula C8H9ClN2O3S [], exhibits a specific spatial arrangement. The benzene ring within the molecule is slightly tilted with respect to the amido (-NHCO-) plane. This tilt, measured as a dihedral angle, is 4.1 degrees []. Additionally, the carbonyl oxygen atom of the amido group shows a degree of disorder, meaning it can occupy two different positions within the molecule. This disorder is characterized by site occupancy factors of 0.67 and 0.33 for the two possible positions [].

Q2: How can this compound be used in the synthesis of other compounds?

A2: this compound acts as a versatile building block in synthesizing various sulfonamide derivatives []. It reacts readily with different nitrogen-containing molecules, enabling the attachment of diverse chemical groups to its structure. These reactions allow for the creation of compounds incorporating adamantyl, indene, morpholinophenyl, pipronyl, benzothiazole, pyrazole, thiadiazole, quinoline, isoquinoline, thiazole, acrylamide, and benzochromene moieties []. This versatility makes this compound a valuable starting material for synthesizing a library of compounds with potential pharmaceutical applications.

Q3: Has this compound shown any promising biological activity?

A3: While this compound itself has not been extensively studied for biological activity, it serves as a crucial precursor to various derivatives tested for anticancer properties []. Among these derivatives, compound 17, derived from this compound, displayed promising results against breast cancer cell lines (MDA-MB-231) []. It exhibited an IC50 value of 66.6 μM, indicating greater potency than the reference drug 5-fluorouracil, which had an IC50 value of 77.28 μM under the same experimental conditions []. This finding suggests that further investigation into the derivatives of this compound could lead to the discovery of novel anticancer agents.

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